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Introduction

Solid dispersion (SD) technology is a well-established strategy to enhance the aqueous

solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs),

thereby improving their bioavailability.[1][2][3][4][5][6] This is achieved by dispersing the API in

a hydrophilic carrier matrix at a molecular level, resulting in various physical forms such as

amorphous or microcrystalline dispersions.[3][7] This application note provides a detailed

protocol for the preparation of solid dispersions using SD-70, a polymeric carrier designed for

this purpose. For the context of this protocol, SD-70 is considered to be a polymer with

properties similar to hydroxypropyl methylcellulose (HPMC), such as AFFINISOL™, which is

specifically designed for creating stable amorphous solid dispersions.[8][9][10][11]

The protocols detailed below cover two primary manufacturing methods: Solvent Evaporation

and Hot-Melt Extrusion (HME). These methods are widely used in the pharmaceutical industry

for preparing solid dispersions.[2][8][12][13] The choice of method often depends on the

physicochemical properties of the API and the polymer, such as their thermal stability and

solubility in common solvents.[2]

Key Mechanisms of Solubility Enhancement in Solid Dispersions:

Particle Size Reduction: Dispersing the drug at a molecular level in the polymer matrix

significantly increases the surface area available for dissolution.[14]
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Improved Wettability: The hydrophilic carrier enhances the wetting of the hydrophobic drug

particles.[1][2]

Conversion to Amorphous State: The high-energy amorphous form of the drug is more

soluble than its stable crystalline form.[3][14]

Inhibition of Recrystallization: The polymer matrix can help stabilize the amorphous form of

the API, preventing it from converting back to a less soluble crystalline form.[8][9][10]

Experimental Protocols
Solvent Evaporation Method
The solvent evaporation method involves dissolving both the API and the SD-70 polymer in a

common volatile solvent, followed by the removal of the solvent to obtain the solid dispersion.

[1][2][13] This method is particularly suitable for heat-sensitive APIs.[2]

Materials:

Poorly water-soluble API

SD-70 (e.g., AFFINISOL™ HPMC)

Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture thereof)

Rotary evaporator or vacuum oven

Mortar and pestle or milling equipment

Sieves

Protocol:

Solvent Selection: Identify a common volatile solvent or a solvent system in which both the

API and SD-70 are readily soluble.

Preparation of the Polymeric Solution:

Weigh the desired amount of SD-70 polymer.
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Dissolve the SD-70 in the selected solvent with continuous stirring until a clear solution is

formed.

Preparation of the Drug-Polymer Solution:

Weigh the desired amount of the API to achieve a specific drug-to-polymer ratio (e.g., 1:1,

1:2, 1:4 w/w).

Add the API to the polymeric solution and continue stirring until the API is completely

dissolved.

Solvent Evaporation:

Transfer the drug-polymer solution to a round-bottom flask and attach it to a rotary

evaporator.

Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

Alternatively, the solution can be poured into a shallow dish and dried in a vacuum oven.

Post-Processing:

Once the solvent is completely removed, a solid mass or film is obtained.

Scrape the solid dispersion from the flask or dish.

The resulting solid mass is then pulverized using a mortar and pestle or a suitable milling

technique to obtain a fine powder.

The powdered solid dispersion is passed through a sieve of a specific mesh size to ensure

particle size uniformity.

Store the final product in a desiccator to prevent moisture absorption.

Workflow for Solvent Evaporation Method:
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Caption: Workflow of the Solvent Evaporation method for solid dispersion preparation.

Hot-Melt Extrusion (HME) Method
HME is a solvent-free, continuous manufacturing process that is increasingly used for

preparing solid dispersions.[8] It involves pumping the API and the polymer through a heated
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barrel of an extruder, where the mixture is melted and mixed before being forced through a die.

This method is suitable for thermally stable APIs and polymers.[8][9]

Materials:

Poorly water-soluble API

SD-70 (e.g., AFFINISOL™ HPMC HME grade)

Twin-screw extruder

Pelletizer or milling equipment

Sieves

Protocol:

Premixing:

Accurately weigh the API and SD-70 polymer according to the desired drug loading.

Physically mix the components thoroughly using a blender to ensure a homogenous feed.

Extrusion:

Set the temperature profile of the extruder barrel zones. The temperature should be high

enough to melt the polymer and dissolve the drug but below the degradation temperature

of the API.

Feed the physical mixture into the extruder at a constant rate.

The rotating screws convey, mix, and melt the material, forming a molten solution or

suspension.

Cooling and Solidification:

The molten extrudate exits through a die and is cooled rapidly on a conveyor belt or by

other cooling means to solidify into a glassy or amorphous state.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.pharmaexcipients.com/news/solubility-enhancement-affinisol/
https://www.pharmaexcipients.com/product/affinisol-hpmc-hme-15lv/?attachment_id=173788&download_file=q345hbomcr15y
https://www.benchchem.com/product/b15583486?utm_src=pdf-body
https://www.benchchem.com/product/b15583486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-Processing:

The solidified extrudate strand is fed into a pelletizer to be cut into pellets.

Alternatively, the extrudate can be milled into a fine powder.

The pellets or powder are sieved to obtain a uniform particle size distribution.

Store the final product in a cool, dry place.

Workflow for Hot-Melt Extrusion Method:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Premixing

Extrusion

Post-Processing

Weigh API and SD-70

Physical Blending

Feeding into Extruder

Melting and Mixing

Cooling and Solidification

Pelletization/Milling

Sieving

Storage

Click to download full resolution via product page

Caption: Workflow of the Hot-Melt Extrusion method for solid dispersion preparation.
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Characterization of Solid Dispersions
To confirm the successful formation of a solid dispersion and to evaluate its performance, the

following characterization techniques are recommended.

In Vitro Dissolution Studies
Purpose: To assess the enhancement in the dissolution rate of the API from the solid dispersion

compared to the pure drug.

Protocol:

Use a USP dissolution apparatus (e.g., Apparatus II, paddle).

The dissolution medium should be selected based on the properties of the API (e.g., pH 1.2,

4.5, or 6.8 buffer).

Maintain the temperature at 37 ± 0.5°C and the paddle speed at a suitable rate (e.g., 50 or

75 rpm).

Add a precisely weighed amount of the solid dispersion (equivalent to a specific dose of the

API) to the dissolution vessel.

Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

Replace the withdrawn volume with fresh, pre-warmed medium.

Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis

spectrophotometry or HPLC).

Physicochemical Characterization
Differential Scanning Calorimetry (DSC): To determine the physical state of the API

(crystalline or amorphous) within the polymer matrix. The absence of the API's melting

endotherm suggests its amorphous conversion.[14]

Powder X-Ray Diffraction (PXRD): To confirm the amorphous nature of the API in the solid

dispersion. The absence of sharp peaks characteristic of the crystalline API indicates
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successful amorphization.[14]

Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular

interactions (e.g., hydrogen bonding) between the API and the polymer.[14]

Scanning Electron Microscopy (SEM): To observe the surface morphology and particle

characteristics of the solid dispersion.[14]

Data Presentation
The following tables present hypothetical but representative data for a solid dispersion of a

poorly soluble drug (e.g., "Drug X") prepared with SD-70.

Table 1: Formulation Composition

Formulation Code
API (Drug X) (w/w
%)

SD-70 (w/w %)
Preparation
Method

F1 25 75 Solvent Evaporation

F2 25 75 Hot-Melt Extrusion

F3 40 60 Hot-Melt Extrusion

Control 100 0 -

Table 2: Dissolution Profile of Drug X from SD-70 Solid Dispersions

Time (min)
Cumulative
Drug Release
(%) - Control

Cumulative
Drug Release
(%) - F1

Cumulative
Drug Release
(%) - F2

Cumulative
Drug Release
(%) - F3

5 5 65 70 55

15 12 85 90 75

30 18 95 98 88

60 25 98 99 92
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Table 3: Physicochemical Characterization Summary

Formulation
API Physical State (from
PXRD/DSC)

Key FTIR Peak Shift (cm⁻¹)

F1 Amorphous 1700 -> 1685 (C=O stretch)

F2 Amorphous 1700 -> 1682 (C=O stretch)

F3 Partially Amorphous 1700 -> 1690 (C=O stretch)

Control Crystalline -

Conclusion
The use of SD-70 polymer via solvent evaporation or hot-melt extrusion is an effective strategy

for preparing solid dispersions that can significantly enhance the dissolution rate of poorly

water-soluble APIs. The choice of the preparation method and the drug-to-polymer ratio are

critical parameters that must be optimized for each specific API to achieve the desired product

performance. Thorough physicochemical characterization is essential to understand the

underlying mechanisms of solubility enhancement and to ensure the stability and quality of the

final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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